molecular formula C22H16FN5OS B10836811 6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Katalognummer B10836811
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: FJECSOOLAWUZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “US8889696, 39” is a substituted pyrido[2,3-d]pyrimidin-7(8H)-one. It is a small organic molecule that has been studied for its potential therapeutic uses, particularly as an inhibitor of protein kinases . This compound has shown promise in various scientific research applications due to its unique chemical structure and biological activity.

Vorbereitungsmethoden

The preparation of “US8889696, 39” involves several synthetic routes and reaction conditionsThe reaction conditions often include the use of specific reagents, solvents, and catalysts to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

“US8889696, 39” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

The compound “US8889696, 39” has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of protein kinases. In biology, it has been investigated for its potential to modulate cellular signaling pathways. In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic strategies.

Wirkmechanismus

The mechanism of action of “US8889696, 39” involves the inhibition of specific protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways by phosphorylating target proteins. By inhibiting these kinases, “US8889696, 39” can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in its mechanism of action are still being investigated, but it is known to interact with key signaling proteins and pathways .

Vergleich Mit ähnlichen Verbindungen

“US8889696, 39” can be compared with other similar compounds, such as other substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. These compounds share a similar core structure but differ in the specific substituents attached to the core. The uniqueness of “US8889696, 39” lies in its specific substituents, which confer distinct biological activity and therapeutic potential. Similar compounds include other kinase inhibitors that target different protein kinases and have varying degrees of efficacy and selectivity .

Eigenschaften

Molekularformel

C22H16FN5OS

Molekulargewicht

417.5 g/mol

IUPAC-Name

6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H16FN5OS/c1-28-20-14(11-19(21(28)29)30-17-5-2-15(23)3-6-17)12-25-22(27-20)26-16-4-7-18-13(10-16)8-9-24-18/h2-12,24H,1H3,(H,25,26,27)

InChI-Schlüssel

FJECSOOLAWUZAB-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NC(=NC=C2C=C(C1=O)SC3=CC=C(C=C3)F)NC4=CC5=C(C=C4)NC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.